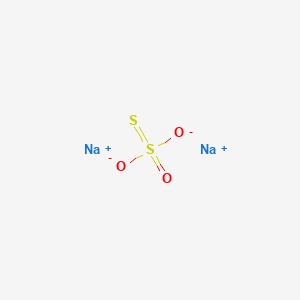
Sodium thiosulfate
Vue d'ensemble
Description
Sodium thiosulfate is an inorganic compound with the chemical formula Na2S2O3, widely used in titrations and as a cyanide poisoning antidote . It is typically found in the form of the pentahydrate Na2S2O3·5H2O . This solid is slightly efflorescent . It is a colorless to white crystalline solid or powder with no odor and a cooling, bitter taste .
Synthesis Analysis
Sodium thiosulfate can be synthesized through the interaction of elemental sulfur with a solution of sodium sulfite in the presence of ammonia . Another method involves the reaction of sodium sulfite with sulfur . It can also be prepared by reacting potassium dichromate with sodium sulfite .Molecular Structure Analysis
Sodium thiosulfate is an ionic compound which consists of two cations of sodium atom (Na+) and a negatively charged anion of thiosulfate (S2O3^-) . The shape of the thiosulfate ion is tetrahedral in the solid-state of sodium thiosulfate .Chemical Reactions Analysis
Sodium thiosulfate is a reducing agent and a ligand . It reacts with dilute hydrochloric acid to form sodium chloride, water, sulfur dioxide, and sulfur . It also reacts with hydrogen peroxide to form sodium sulfate, sulfuric acid, and water . When it comes into contact with chlorine, it forms chloride ions and tetrathionate ions .Physical And Chemical Properties Analysis
Sodium thiosulfate is a white crystalline solid that is odorless . It has a melting point of about 48 to 52°C . It is soluble in water and in the oil of turpentine but not in alcohol . It has a density of 1.67 g/cm3 .Applications De Recherche Scientifique
Clinical Treatment
STS is currently used in the clinical treatment of acute cyanide poisoning, cisplatin toxicities in cancer therapy, and calciphylaxis in dialysis patients . It is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule and the third member of the gasotransmitter family .
Antioxidant and Anti-inflammatory Properties
STS has antioxidant and anti-inflammatory properties, making it a potential therapeutic candidate molecule that can target multiple molecular pathways in various diseases and drug-induced toxicities .
Kidney Transplantation
STS has potential clinical applications in kidney transplantation . It is being studied for its biochemical and molecular pathways in the generation of STS from H2S .
Volumetric Analysis
STS is used in volumetric analysis to estimate the concentration of certain compounds in solution (such as hydrogen peroxide) as well as chlorine content in bleaching powder and water .
Preparation of S-alkylthiosulfonates
STS is used to prepare S-alkylthiosulfonates , which are a class of organic compounds that have potential applications in various chemical reactions.
Leather Tanning
STS is used in the tanning of leather . It helps in the process of making the leather more durable and resistant to water and bacteria.
Photographic Processing
STS is used in photographic processing . It acts as a fixative, reducing the sensitivity of the photographic film or paper after it has been exposed to light.
Environmental Applications
STS finds application in various environmental processes. It is commonly used for dechlorination of water, removing chlorine from tap water or swimming pools . Furthermore, it is utilized in the detoxification of industrial effluents, helping to reduce the harmful impact of pollutants .
Mécanisme D'action
Target of Action
Sodium thiosulfate primarily targets cyanide ions in the body, acting as an antidote for cyanide poisoning . It is also used to mitigate the ototoxic effects of cisplatin, a chemotherapy medication .
Mode of Action
Sodium thiosulfate serves as a sulfur donor in the rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide . In the case of cisplatin-induced ototoxicity, sodium thiosulfate acts as an antioxidant, neutralizing the reactive species of the drug and reducing the formation of harmful hydroxyl radicals .
Biochemical Pathways
Sodium thiosulfate is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule . The compound is generated from H2S via the sulfide oxidation pathway . In the body, a persulfide dioxygenase in the mitochondrial matrix oxidizes one persulfide molecule to sulfite (H2SO3), which is then used in a sulfurtransferase reaction catalyzed by the enzyme rhodanase to form thiosulfate .
Pharmacokinetics
Sodium thiosulfate is rapidly degraded in the stomach, so it is typically administered intravenously . In a study involving hemodialysis patients and healthy volunteers, sodium thiosulfate showed high renal clearance in volunteers, reflecting glomerular filtration rate (GFR). Nonrenal clearance was slightly higher in volunteers than in anuric patients . Hemodialysis clearance of sodium thiosulfate was also observed . After oral application, only a small percentage of sodium thiosulfate was recovered in urine, reflecting a low bioavailability .
Result of Action
The primary result of sodium thiosulfate’s action is the detoxification of cyanide ions, transforming them into less toxic thiocyanate . In the context of cisplatin-induced ototoxicity, sodium thiosulfate reduces the risk of hearing loss . In animal studies, sodium thiosulfate has been shown to prevent vascular calcification and significantly reduce the calcium content of aortic, heart, and renal tissue .
Action Environment
Environmental factors can influence the action of sodium thiosulfate. For instance, in water treatment, sodium thiosulfate acts as a dechlorination agent, neutralizing chlorine and converting it into harmless chloride ions . The compound’s action can also be influenced by the presence of other substances; for example, it is used in conjunction with sodium nitrite for the treatment of acute cyanide poisoning .
Orientations Futures
Sodium thiosulfate is being explored as a novel therapy for the clinical syndrome of calciphylaxis and its complications . It is also being studied for its role in the treatment of vascular ossification – calcification in metabolic syndrome, type 2 diabetes mellitus, chronic kidney disease, and calciphylaxis – calcific uremic arteriolopathy .
Propriétés
IUPAC Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNMLFCWUSKQB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O3S2, Na2S2O3 | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium thiosulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_thiosulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-17-7 (pentahydrate) | |
| Record name | Sodium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042417 | |
| Record name | Sodium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Anhydrous form is a hygroscopic, white solid; [CHEMINFO], Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thiosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sodium thiosulfate pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21728 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
PRACTICALLY INSOL IN ALCOHOL, 50 G SOL IN 100 CC WATER; 231 G @ 100 °C, Solubility in water, g/100ml at 20 °C: 20.9 | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.667, 1.7 g/cm³ | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure at 20 °C: negligible | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/ANTIFUNGAL ACTION OF SODIUM THIOSULFATE, USP,/...IS PROBABLY ATTRIBUTABLE TO SLOW RELEASE OF COLLOIDAL SULFUR., IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE., THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE. | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Thiosulfate | |
Color/Form |
POWDER, COLORLESS MONOCLINIC CRYSTALS | |
CAS RN |
7772-98-7, 10102-17-7 | |
| Record name | Sodium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiosulfuric acid (H2S2O3), sodium salt, hydrate (1:2:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOSULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0IYT1O31N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.5 °C | |
| Record name | SODIUM THIOSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)
![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)

![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1681830.png)


![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)



